Methyl 2,2-diethyl-4-pentenoate
Description
Methyl 2,2-diethyl-4-pentenoate is a branched-chain unsaturated ester characterized by a pentenoate backbone with two ethyl groups at the 2-position and a double bond at the 4-position. Its structure confers unique physicochemical properties, such as reduced polarity compared to linear esters and enhanced stability due to steric hindrance from the ethyl substituents.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl 2,2-diethylpent-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-8-10(6-2,7-3)9(11)12-4/h5H,1,6-8H2,2-4H3 |
InChI Key |
NEXQSTUFRKICJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC=C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
A. Methyl Esters with Branched Alkyl Chains
- Sandaracopimaric Acid Methyl Ester (): A diterpene-derived methyl ester with a rigid tricyclic structure. Unlike Methyl 2,2-diethyl-4-pentenoate, its complex ring system increases melting point and decreases volatility. Gas chromatography (GC) retention times for such esters are influenced by branching and ring systems, as seen in Figure 2 of , where sandaracopimaric acid methyl ester (Compound 4) elutes later than simpler esters due to higher molecular weight and rigidity .
- Torulosic Acid Methyl Ester (): Features a labdane skeleton with additional hydroxyl groups, enhancing polarity and hydrogen-bonding capacity. This contrasts with this compound’s non-polar ethyl groups, which likely improve solubility in hydrophobic solvents .
B. Aldehydes with Similar Substituents
- 2,2-Dimethyl-4-pentenal (): An aldehyde analogue with a dimethyl group at the 2-position. The aldehyde functional group increases reactivity (e.g., susceptibility to oxidation) compared to the ester group in this compound. Applications include use as a crosslinking agent or flavor precursor, whereas esters are more commonly employed as plasticizers or fragrance components .
Physicochemical Properties
Table 1 extrapolates properties of this compound based on trends observed in methyl esters and aldehydes ():
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Polarity | Key Applications |
|---|---|---|---|---|
| This compound* | ~170 (estimated) | 180–200 (estimated) | Low (branched) | Organic synthesis, fragrances |
| Sandaracopimaric Acid Methyl Ester | 316.5 | >250 | Moderate (polar rings) | Natural product research |
| 2,2-Dimethyl-4-pentenal | 98.14 | ~120 | Moderate (aldehyde) | Polymer chemistry, flavors |
*Estimated values based on structural analogs in and .
Reactivity and Stability
- Ester Hydrolysis: this compound’s steric hindrance from ethyl groups likely slows alkaline hydrolysis compared to less hindered esters like methyl acetate.
- Oxidative Stability: The 4-pentenoate double bond may undergo addition reactions, similar to unsaturated esters in (e.g., Z-communic acid methyl ester, Compound 9), which are prone to epoxidation or hydrogenation .
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